Technical Profile: 3-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone
Technical Profile: 3-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone
This guide details the chemical identity, synthesis, and application of 3-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone (CAS 898779-03-8), a versatile bifunctional intermediate used in advanced organic synthesis and medicinal chemistry.
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Executive Summary
3-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone is a specialized unsymmetrical benzophenone derivative characterized by two chemically orthogonal functional groups: an ethyl ester and a cyclic acetal (1,3-dioxolane). This dual-functionality makes it a critical "switchable" scaffold in the synthesis of complex pharmaceutical intermediates, particularly for 3,3'-disubstituted benzophenone analogs used in non-steroidal anti-inflammatory drugs (NSAIDs) and photoactive polymer initiators. Its CAS registry number is 898779-03-8 .
The compound’s value lies in its ability to undergo selective transformation: the acetal moiety protects a latent aldehyde (sensitive to oxidation/reduction), while the ester moiety allows for independent derivatization (e.g., hydrolysis or amidation) without affecting the aldehyde precursor.
Chemical Identity & Physical Properties[2][3]
The following table summarizes the core physicochemical data for CAS 898779-03-8.
| Property | Specification |
| CAS Number | 898779-03-8 |
| IUPAC Name | Ethyl 3-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate |
| Synonyms | 3-(1,3-Dioxolan-2-yl)benzophenone-3'-carboxylic acid ethyl ester |
| Molecular Formula | C₁₉H₁₈O₅ |
| Molecular Weight | 326.35 g/mol |
| Structure | Benzophenone core with 3-COOEt and 3'-(1,3-dioxolan-2-yl) substituents |
| Physical State | Viscous pale yellow oil or low-melting solid (depending on purity) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |
| Stability | Stable under basic/neutral conditions; Hydrolyzes in aqueous acid |
Synthesis & Production Protocols
The synthesis of unsymmetrical benzophenones requires precise control to avoid homocoupling or over-addition. The most robust pharmaceutical-grade route employs Weinreb Amide coupling , which prevents the formation of tertiary alcohol byproducts common in standard Grignard reactions.
Retrosynthetic Analysis
The molecule is disconnected at the central carbonyl. The two key fragments are:
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Nucleophile: A metallated 3-(1,3-dioxolan-2-yl)benzene (derived from 3-bromobenzaldehyde).
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Electrophile: An activated derivative of mono-ethyl isophthalate (specifically the Weinreb amide).
Detailed Experimental Protocol
Step 1: Protection of 3-Bromobenzaldehyde
Objective: Mask the aldehyde to prevent self-reaction during lithiation.
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Reagents: 3-Bromobenzaldehyde (1.0 eq), Ethylene Glycol (1.2 eq), p-Toluenesulfonic acid (pTSA, cat.), Toluene.
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Procedure: Reflux in a Dean-Stark apparatus to remove water.
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Outcome: 2-(3-Bromophenyl)-1,3-dioxolane.
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Validation: 1H NMR shows disappearance of aldehyde proton (~10 ppm) and appearance of acetal proton (~5.8 ppm).
Step 2: Preparation of the Electrophile (Weinreb Amide)
Objective: Create an acylating agent that stops reaction after a single addition.
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Reagents: Mono-ethyl isophthalate (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), Triethylamine (3.0 eq), DCM.
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Procedure: Stir at RT for 12 hours. Wash with dilute HCl and NaHCO₃.
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Outcome: Ethyl 3-(N-methoxy-N-methylcarbamoyl)benzoate.
Step 3: Coupling (The Key Step)
Objective: Form the benzophenone core.[1][2]
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Lithiation: Dissolve 2-(3-Bromophenyl)-1,3-dioxolane (1.0 eq) in anhydrous THF under Argon. Cool to -78°C . Add n-Butyllithium (1.1 eq) dropwise. Stir for 30 min to generate the aryllithium species.
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Addition: Cannulate the solution of Weinreb amide (from Step 2, 0.9 eq) in THF into the lithiated mixture at -78°C.
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Quench: Stir for 1 hour at -78°C, then warm to 0°C. Quench with saturated NH₄Cl.
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Purification: Extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Synthesis Logic Diagram
Figure 1: Convergent synthesis of CAS 898779-03-8 via the Weinreb Amide protocol to ensure regioselectivity.
Applications in Drug Development[7]
This compound serves as a "Bifunctional Linker" in medicinal chemistry. Its primary utility is in generating 3,3'-disubstituted benzophenone libraries .
Orthogonal Deprotection Strategy
Researchers use this scaffold because the two rings can be modified independently:
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Acidic Hydrolysis: Removes the dioxolane group to reveal an aldehyde (Formyl group) without affecting the ester. This aldehyde can then undergo reductive amination, Wittig olefination, or oxidation to a carboxylic acid.
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Basic Hydrolysis: Cleaves the ethyl ester to a carboxylic acid without affecting the dioxolane (acetal is stable to base). This allows for amide coupling or esterification on the other ring.
Precursor for NSAID Analogs
The benzophenone core is central to the Ketoprofen and Suprofen class of NSAIDs. While Ketoprofen is a 3-substituted benzophenone, 3,3'-disubstituted analogs are investigated for:
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Photoaffinity Labeling: Benzophenones are photoactive. This derivative can be linked to a drug pharmacophore (via the ester) and used to map binding sites (via the aldehyde/acetal converted to a probe).
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Enzyme Inhibition: 3,3'-dicarboxybenzophenone derivatives act as inhibitors for certain metalloproteases.
Functional Reactivity Map
Figure 2: Orthogonal reactivity pathways allowing selective modification of either phenyl ring.
Analytical Characterization
To validate the identity of synthesized CAS 898779-03-8, the following spectral signatures must be confirmed:
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1H NMR (CDCl₃, 400 MHz):
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Acetal Methine: A distinct singlet at δ 5.8–5.9 ppm (1H, s, Ar-CH-O₂).
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Dioxolane Ring: Multiplet at δ 4.0–4.1 ppm (4H, m, -OCH₂CH₂O-).
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Ethyl Ester: Quartet at δ 4.4 ppm (2H, q) and Triplet at δ 1.4 ppm (3H, t).
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Aromatic Region: Complex multiplets between δ 7.4–8.4 ppm (8H). The protons ortho to the carbonyl and ester will be most deshielded.
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IR Spectroscopy (FT-IR):
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Ketone C=O: Strong band at 1660 cm⁻¹ (Benzophenone characteristic).
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Ester C=O: Strong band at 1720 cm⁻¹ .
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C-O Stretch: Bands at 1100–1300 cm⁻¹ (Ester and Acetal ethers).
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Mass Spectrometry (ESI-MS):
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[M+H]⁺: 327.35 m/z.
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[M+Na]⁺: 349.34 m/z.
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Handling & Stability
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The acetal is sensitive to moisture and acid; prolonged exposure to humid air can lead to slow hydrolysis to the aldehyde.
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Safety: Standard precautions for organic intermediates.
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GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
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Avoid inhalation of dust/mist. Use in a fume hood.
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References
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Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. Link
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ChemicalBook. "Product Entry: 3-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone (CAS 898779-03-8)." ChemicalBook Database, Accessed 2026. Link
- Greene, T. W.; Wuts, P. G. M. "Protective Groups in Organic Synthesis." John Wiley & Sons, 3rd Edition, 1999. (Reference for 1,3-dioxolane stability and deprotection conditions).
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Arctom Scientific. "Catalog Entry: CAS 898779-03-8." Arctom Scientific, Accessed 2026. Link
